molecular formula C18H17FN4O2 B2731039 N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226435-76-2

N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2731039
CAS No.: 1226435-76-2
M. Wt: 340.358
InChI Key: REKRGYXRQJPXFJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an aryl group at position 1 and a carboxamide group at position 2. The unique features of this molecule include:

  • 3-fluorophenyl substituent: Enhances metabolic stability and influences electronic properties through fluorine’s electronegativity.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-2-25-17-9-4-3-6-13(17)11-20-18(24)16-12-23(22-21-16)15-8-5-7-14(19)10-15/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRGYXRQJPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached using a benzylation reaction, where an ethoxybenzyl halide reacts with a nucleophile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of Click chemistry. A typical synthesis involves:

  • Precursor preparation : A benzyl azide derivative reacts with a propargylamide under Cu(I) catalysis (e.g., CuI or CuSO₄/sodium ascorbate).

  • Cycloaddition : The reaction proceeds in polar solvents (DMF or DMSO) at 60–80°C for 12–24 hours, yielding the triazole core .

Key reaction parameters :

ParameterOptimal ConditionYield (%)
CatalystCuI (10 mol%)65–85
SolventDMF
Temperature70°C
Reaction Time18 hours

Triazole Ring Reactions

The 1,2,3-triazole core participates in:

  • Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

  • Electrophilic substitution : Limited due to aromatic stability but feasible under strong nitrating or sulfonating conditions .

Ethoxybenzyl Group Modifications

  • Oxidation :

    • Reagents : KMnO₄/H₂SO₄ or CrO₃.

    • Products : Converts the ethoxy (–OCH₂CH₃) group to a ketone (–CO–) or carboxylic acid (–COOH).

    • Mechanism : Sequential oxidation via radical intermediates under acidic conditions.

  • Nucleophilic substitution :

    • Reagents : HBr/HOAc.

    • Products : Ethoxy group replaced by bromide (–Br) via SN2 mechanism.

Fluorophenyl Substituent Reactivity

  • Nucleophilic aromatic substitution :

    • Reagents : NaOH (200°C) or NH₃ (high pressure).

    • Products : Fluorine replaced by –OH or –NH₂, though limited by the electron-withdrawing effect of the triazole .

Carboxamide Group Transformations

  • Hydrolysis :

    • Acidic conditions : HCl (6M), reflux → Carboxylic acid (–COOH) .

    • Basic conditions : NaOH (10%), 100°C → Carboxylate salt .

  • Reduction :

    • Reagents : LiAlH₄/THF.

    • Products : Primary amine (–CH₂NH₂).

Cross-Coupling Reactions

The fluorophenyl group enables Suzuki-Miyaura coupling with boronic acids under Pd catalysis:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h).

  • Applications : Introduces aryl/heteroaryl groups for structure-activity studies .

Photochemical Reactions

  • UV-induced dimerization : Forms bis-triazole derivatives via [2+2] cycloaddition under UV light (λ = 254 nm) .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and NH₃.

  • Photodegradation : Exposure to UV light cleaves the triazole ring, forming nitriles and amides.

Comparative Reactivity Insights

Reaction TypeN-(2-ethoxybenzyl) DerivativeN-(3-ethoxybenzyl) Analog
Oxidation RateFaster (steric hindrance ↓)Slower
Hydrolysis Yield78% (acidic)65%
Triazole CoordinationStronger metal bindingModerate

Mechanistic Case Study: Oxidation of Ethoxy Group

  • Step 1 : Protonation of the ethoxy oxygen by H₂SO₄.

  • Step 2 : Two-electron oxidation by KMnO₄, forming a carbonyl intermediate.

  • Step 3 : Further oxidation to carboxylic acid via radical intermediates.

Experimental Evidence : IR spectra show loss of C–O–C stretch (1050 cm⁻¹) and emergence of C=O (1700 cm⁻¹).

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H18FN5O2
  • Molecular Weight : 353.37 g/mol
  • IUPAC Name : N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring, which is significant in medicinal chemistry due to its role in biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit notable anticancer properties. For example:

  • A study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines, revealing that this compound demonstrated significant inhibition of cell proliferation in breast cancer models .

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy:

  • Research highlighted its effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Triazole derivatives have been shown to possess anti-inflammatory properties:

  • In vitro studies indicated that this compound could reduce inflammatory markers in human cell lines, making it a candidate for further development in treating inflammatory diseases .

Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions:

  • Research has demonstrated its efficacy in facilitating organic transformations under mild conditions, which is advantageous for green chemistry practices .

Sensor Development

Due to its electronic properties, this compound is being explored for use in sensor technology:

  • Studies indicate that it can be incorporated into sensor devices for the detection of specific ions or molecules, showcasing its versatility beyond medicinal applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of breast cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction of inflammatory markers

Table 2: Material Science Applications

Application TypeDescriptionReference
CatalysisFacilitates organic transformations
Sensor TechnologyDetection of specific ions or molecules

Case Study 1: Anticancer Research

In a controlled study involving breast cancer cell lines, researchers treated cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting it could serve as a potent alternative in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the aryl groups (positions 1 and 4) and modifications to the carboxamide side chain. Below is a comparative table:

Compound Name R1 (Position 1) R2 (Carboxamide) Key Features Biological Activity/Notes Reference
N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (Target) 3-fluorophenyl 2-ethoxybenzyl Ethoxy group (ortho position) may enhance lipophilicity and H-bonding Not reported; likely tailored for solubility
N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-tolyl (3-methylphenyl) 2-chloro-6-fluorobenzyl Chlorine and fluorine substituents improve halogen bonding and stability Investigated as CFTR modulator
Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-fluorobenzyl None (unsubstituted) Simplified structure; USP-approved antiepileptic Antiepileptic; targets voltage-gated Na+ channels
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4M) 4-methoxyphenyl 2,4-difluorophenyl Methoxy group enhances electron-donating effects; difluorophenyl improves PK Cytotoxicity studies (e.g., cancer cell lines)
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-ethoxyphenyl 3-fluorophenyl 5-methyl group increases steric hindrance; ethoxy (para) alters solubility Structural analog with modified pharmacokinetics
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl 5-amino group enhances polarity and hydrogen-bonding capacity Antiproliferative activity (renal cancer RXF 393 cells)

Physicochemical Properties

  • Lipophilicity :
    • Ethoxy and benzyl groups (target compound) increase logP compared to simpler analogs like Rufinamide.
    • Chlorine substituents (e.g., Z995908944) further elevate lipophilicity, impacting blood-brain barrier penetration .
  • Solubility: Polar groups (e.g., 5-amino in ) improve aqueous solubility, whereas ethoxy/benzyl moieties may reduce it.

Key Research Findings and Contradictions

  • Substituent Position Matters :

    • Ortho vs. para substituents : Ethoxy in the ortho position (target) may hinder rotation and enhance binding specificity compared to para-substituted analogs .
    • Fluorine placement : 3-fluorophenyl (target) vs. 2-fluorobenzyl (Rufinamide) alters electronic effects and target engagement .
  • Biological Activity Variability: While 5-amino triazoles show anticancer activity, simpler carboxamides (e.g., Rufinamide) excel in neurology, underscoring the need for target-specific design .

Biological Activity

N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H17FN4O2
  • Molecular Weight : 340.36 g/mol
  • CAS Number : 1226435-76-2

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under specific conditions to form the triazole ring. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives. This compound was evaluated for its efficacy against various bacterial strains.

Microorganism Activity (IC50)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung cancer)12.5
Panc-1 (Pancreatic cancer)15.0
THP-1 (Leukemia)10.0

These findings suggest that the compound may inhibit cell proliferation through apoptosis or other mechanisms .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with cell growth and survival. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Study on Antitubercular Activity

A study assessed the antitubercular properties of various triazole derivatives, including this compound. The results indicated moderate activity against Mycobacterium tuberculosis with an IC50 value of approximately 20 µg/mL .

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

  • Triazole formation : Reacting 3-fluorophenyl azide with a terminal alkyne under Cu(I) catalysis to yield the 1,2,3-triazole intermediate .
  • Carboxamide coupling : Using coupling agents like EDC·HCl and HOBt·H₂O to conjugate the triazole-4-carboxylic acid with 2-ethoxybenzylamine. Optimized conditions (e.g., excess triethylamine in DMF) achieve ~50% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure >95% purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency compared to THF .
  • Catalyst loading : Increasing Cu(I) concentration (10 mol%) in CuAAC improves triazole regioselectivity and reduces byproducts .
  • Temperature control : Maintaining 0–5°C during carbodiimide activation minimizes racemization and side reactions .
  • Workflow integration : Use inline IR spectroscopy to monitor azide consumption and terminate reactions at >90% conversion .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.1–8.0 ppm) confirm substitution patterns. The triazole proton appears as a singlet (δ 8.5–9.0 ppm) .
    • ¹³C NMR : The carboxamide carbonyl resonates at δ 165–168 ppm .
  • HRMS : Exact mass analysis (e.g., m/z 385.1082 [M+H]⁺) validates molecular formula .
  • IR spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (N-H) confirm functional groups .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing 3-fluorophenyl and ethoxybenzyl protons) .
  • X-ray crystallography : Use SHELXL for single-crystal refinement to unambiguously assign stereochemistry and confirm triazole regiochemistry .
  • Deuterium exchange experiments : Identify exchangeable protons (e.g., carboxamide NH) to rule out tautomeric interferences .

Advanced: How does the substitution pattern on the benzyl group affect biological activity?

  • Ethoxy vs. halogen substituents : Ethoxy groups enhance metabolic stability compared to chloro/fluoro analogs but may reduce target binding affinity due to steric bulk .
  • SAR studies : Analogous compounds with 2-chloro-6-fluorobenzyl groups show 10-fold higher COX-2 inhibition (IC₅₀ = 0.8 µM) compared to ethoxy derivatives .
  • Computational modeling : Docking studies (AutoDock Vina) reveal hydrophobic interactions between the ethoxy group and COX-2’s secondary pocket, but limited hydrogen bonding .

Basic: What in vitro assays are suitable for evaluating enzyme inhibitory activity?

  • COX-2 inhibition : Use a fluorometric assay with celecoxib as a positive control. Measure IC₅₀ via prostaglandin E₂ ELISA .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., SNB-75 CNS cancer) with GP values <–20% indicate significant cytotoxicity .
  • Kinase inhibition : BRET-based assays (e.g., B-Raf kinase) quantify ATP-competitive binding at 10 µM .

Advanced: How to design a crystallographic study to determine the compound’s 3D structure?

  • Crystal growth : Slow evaporation from acetonitrile/water (1:1) at 4°C yields diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Aim for resolution <0.8 Å .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., triazole N2–H⋯O=C interactions) .

Advanced: What computational approaches predict binding affinity to target proteins?

  • Molecular docking : Glide SP mode (Schrödinger Suite) identifies key residues (e.g., COX-2 Tyr355) interacting with the triazole core .
  • MD simulations : GROMACS 2022 simulations (100 ns) assess stability of the ligand–protein complex. Calculate RMSD <2.0 Å for stable binding .
  • Free-energy perturbation (FEP) : Predict ΔΔG for ethoxy-to-fluoro substitutions with OPLS4 force field .

Basic: What impurities are common during synthesis, and how are they identified?

  • Unreacted starting materials : Detect via TLC (Rf = 0.3 for 2-ethoxybenzylamine) .
  • Hydrolysis byproducts : LC-MS identifies triazole-4-carboxylic acid (m/z 245.06 [M+H]⁺) from carboxamide degradation .
  • Metal residues : ICP-MS quantifies residual Cu (<10 ppm) after EDTA washes .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

  • Solubility enhancement : Formulate with β-cyclodextrin (20% w/v) to increase aqueous solubility from 0.1 mg/mL to 2.5 mg/mL .
  • Metabolic stability : Liver microsome assays (human/rat) identify rapid CYP3A4-mediated oxidation of the ethoxy group. Introduce deuterium at the α-position to prolong t₁/₂ .
  • PK/PD modeling : Allometric scaling from rodent data predicts human Cₘₐₓ and AUC₀–₂₄ for dose optimization .

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